N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
Overview
Description
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is an organic compound with the molecular formula C10H13ClN2 It is a derivative of pyridine and cyclopropane, featuring a chlorinated pyridine ring and a cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and cyclopropanamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C.
Catalysts and Solvents: Common catalysts include palladium or nickel complexes, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorinated pyridine ring to a more saturated form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds.
Scientific Research Applications
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors (nAChRs), leading to the activation or inhibition of these receptors. This interaction can result in various physiological effects, such as modulation of neurotransmitter release and alteration of neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]-N-methylamine
- 2-chloro-5-(methylaminomethyl)pyridine
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
Uniqueness
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is unique due to its cyclopropane moiety, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13(9-4-5-9)7-8-3-2-6-12-10(8)11/h2-3,6,9H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVZCNGCWLUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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